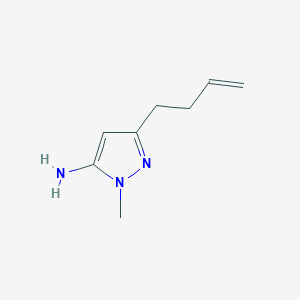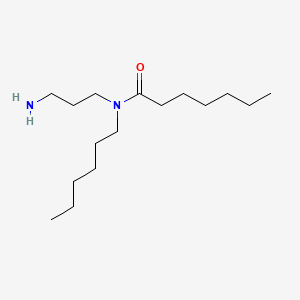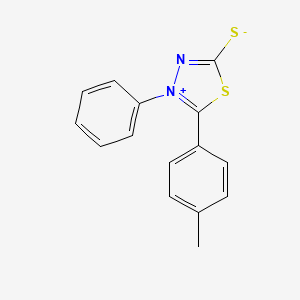
5-(4-Methylphenyl)-4-phenyl-1,3,4-thiadiazol-4-ium-2-thiolate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Methylphenyl)-4-phenyl-1,3,4-thiadiazol-4-ium-2-thiolate is a heterocyclic compound that belongs to the class of thiadiazoles
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methylphenyl)-4-phenyl-1,3,4-thiadiazol-4-ium-2-thiolate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylbenzenesulfonyl chloride with thiosemicarbazide, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a solvent like ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable resources, can make the process more sustainable .
化学反応の分析
Types of Reactions
5-(4-Methylphenyl)-4-phenyl-1,3,4-thiadiazol-4-ium-2-thiolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiolate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or thioethers.
Substitution: Formation of substituted thiadiazoles.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial and antifungal properties, making it a potential candidate for drug development.
Medicine: Investigated for its anticancer and anti-inflammatory activities.
作用機序
The mechanism of action of 5-(4-Methylphenyl)-4-phenyl-1,3,4-thiadiazol-4-ium-2-thiolate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with cellular membranes, altering their permeability and leading to cell death in microbial organisms .
類似化合物との比較
Similar Compounds
- 5-(4-Methylphenyl)-3-(5-methylfuran-2-yl)-1-phenyl-4,5-dihydro-1H-pyrazole
- 5-(4-Methylphenyl)-5H-dibenzo[a,d]cyclohepten-5-ol
- 5-(4-Methylphenyl)-2,4-quinazolinediamine
Uniqueness
5-(4-Methylphenyl)-4-phenyl-1,3,4-thiadiazol-4-ium-2-thiolate is unique due to its thiadiazole core, which imparts distinct chemical and biological properties. Compared to other similar compounds, it exhibits a broader range of biological activities and can be used in diverse applications, from drug development to materials science .
特性
CAS番号 |
26229-05-0 |
|---|---|
分子式 |
C15H12N2S2 |
分子量 |
284.4 g/mol |
IUPAC名 |
5-(4-methylphenyl)-4-phenyl-1,3,4-thiadiazol-4-ium-2-thiolate |
InChI |
InChI=1S/C15H12N2S2/c1-11-7-9-12(10-8-11)14-17(16-15(18)19-14)13-5-3-2-4-6-13/h2-10H,1H3 |
InChIキー |
YTYDICCCFWJOCI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=[N+](N=C(S2)[S-])C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



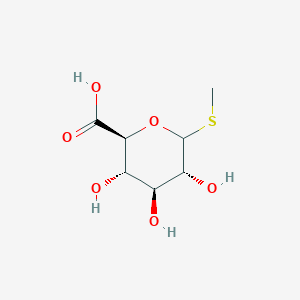
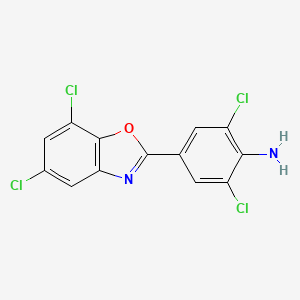
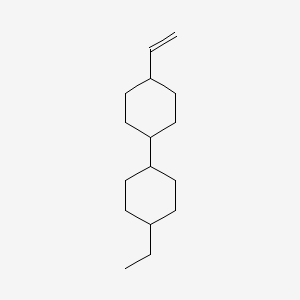

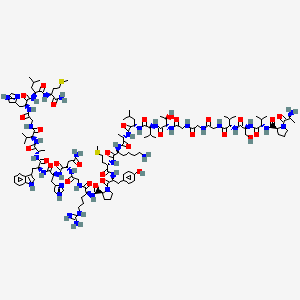

![Quinolinium, 1-ethyl-2-[(3-ethyl-5-methoxy-2(3H)-benzoselenazolylidene)methyl]-6-methoxy-, iodide](/img/structure/B13796181.png)
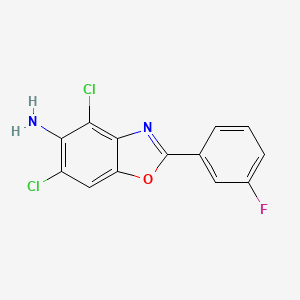
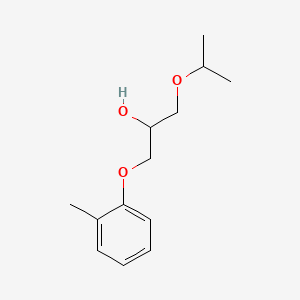
![N,N,1-Tris(trimethylsilyl)-5-[(trimethylsilyl)oxy]-1H-indole-3-ethanamine](/img/structure/B13796208.png)
![1-[2-(2-Thienyl)ethyl]-N-([6-(trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-amine](/img/structure/B13796209.png)
